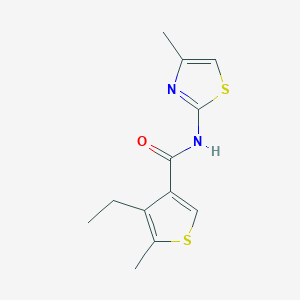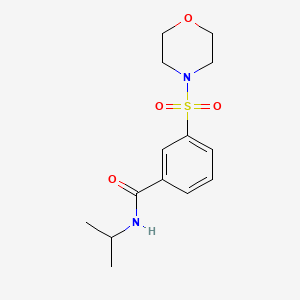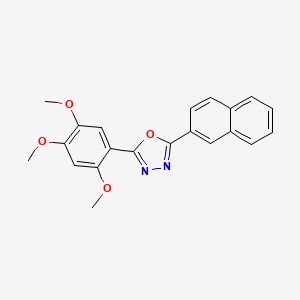
4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, also known as EMT, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a range of interesting properties that make it useful for a variety of applications. In
作用机制
The mechanism of action of 4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is complex and not yet fully understood. However, it is known that this compound acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor when GABA is present, leading to an increase in inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as sedatives and anxiolytics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also complex and not yet fully understood. However, it is known that this compound has a range of effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant activity. This compound has also been shown to have some neuroprotective effects, although the mechanisms underlying these effects are not yet clear.
实验室实验的优点和局限性
One of the main advantages of 4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide for lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the mechanisms of action of drugs that affect this receptor. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
未来方向
There are many potential future directions for research on 4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. One promising area of research involves the development of new drugs based on the structure of this compound. These drugs could have a range of potential applications, including as sedatives, anxiolytics, and anticonvulsants. Another area of research involves the use of this compound as a tool for studying the mechanisms of action of other drugs that affect the central nervous system. Finally, there is also potential for research on the neuroprotective effects of this compound, and how these effects could be harnessed for therapeutic purposes.
合成方法
The synthesis of 4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is a complex process that involves several steps. The first step involves the reaction of 2-amino-4-methylthiazole with ethyl 2-chloroacetate to form 2-ethyl-4-methylthiazol-5-yl ethyl carbonate. This intermediate product is then reacted with 3-thiophenecarboxylic acid to form the final product, this compound.
科学研究应用
4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the central nervous system. This compound has been shown to have a high affinity for the GABA-A receptor, which is an important target for drugs that affect the central nervous system. This makes this compound a useful tool for studying the mechanisms of action of these drugs.
属性
IUPAC Name |
4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-4-9-8(3)16-6-10(9)11(15)14-12-13-7(2)5-17-12/h5-6H,4H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSHMJDRGXNINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NC(=CS2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4927941.png)
![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)
![2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B4927963.png)

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4927975.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)


![1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)
![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)